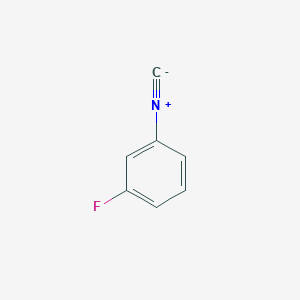

1-Fluoro-3-isocyanobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKWLGUUHHQIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374646 | |

| Record name | 1-fluoro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24075-35-2 | |

| Record name | 1-Fluoro-3-isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24075-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-fluoro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-3-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Fluoro-3-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-3-isocyanobenzene is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, and reactivity profile. The interplay between the electron-withdrawing fluorine atom and the highly reactive isocyanate group dictates its unique chemical behavior, influencing nucleophilic addition, cycloaddition, and metal-catalyzed cross-coupling reactions. This document aims to serve as a detailed resource for researchers, offering insights into the synthesis, handling, and synthetic applications of this valuable building block.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and agrochemicals to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The isocyanate functionality, on the other hand, is a highly reactive electrophilic group that readily participates in a variety of chemical transformations to form stable linkages like ureas and carbamates. This compound combines these two valuable functionalities in a single molecule, offering a unique platform for the synthesis of novel compounds with potential biological activity or material properties.

The meta-disposed fluorine and isocyanate groups on the benzene ring create a distinct electronic and steric environment that influences the reactivity of both functionalities. This guide will delve into the synthesis of this compound, its key chemical and physical properties, and its diverse reactivity, providing a solid foundation for its application in complex molecule synthesis.

Synthesis of this compound

The most common and practical synthetic routes to this compound start from readily available 3-fluoroaniline. Two primary methods are employed: phosgenation and the Curtius rearrangement.

Phosgenation of 3-Fluoroaniline

The reaction of 3-fluoroaniline with phosgene (COCl₂) or a phosgene equivalent such as triphosgene is a direct and efficient method for the synthesis of this compound.[3] The reaction proceeds via the formation of an intermediate carbamoyl chloride, which is subsequently dehydrochlorinated to yield the isocyanate.

Experimental Protocol: Phosgenation of 3-Fluoroaniline

-

Reaction Setup: A solution of 3-fluoroaniline (1.0 eq.) in an inert solvent such as toluene or chlorobenzene is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet.

-

Phosgene Addition: A solution of phosgene or triphosgene (0.33-0.5 eq. for triphosgene) in the same solvent is added dropwise to the 3-fluoroaniline solution at a controlled temperature, typically between 0 and 20 °C.

-

Reaction Progression: The reaction mixture is gradually heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After cooling, the reaction mixture is sparged with an inert gas (e.g., nitrogen) to remove any excess phosgene. The solvent is then removed under reduced pressure, and the crude this compound is purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.

Causality Behind Experimental Choices: The use of an inert solvent is crucial to prevent side reactions. The slow, controlled addition of the phosgenating agent at a low initial temperature helps to manage the exothermicity of the reaction and minimize the formation of undesired byproducts such as symmetrical ureas. Refluxing the reaction mixture ensures the complete conversion of the intermediate carbamoyl chloride to the isocyanate.

Caption: Phosgenation of 3-fluoroaniline.

Curtius Rearrangement of 3-Fluorobenzoyl Azide

The Curtius rearrangement provides an alternative, phosgene-free route to this compound.[4][5] This method involves the thermal or photochemical rearrangement of a 3-fluorobenzoyl azide, which is typically generated in situ from 3-fluorobenzoyl chloride or 3-fluorobenzoic acid.

Experimental Protocol: Curtius Rearrangement

-

Formation of Acyl Azide: 3-Fluorobenzoyl chloride (1.0 eq.) is reacted with sodium azide (NaN₃, ~1.2 eq.) in a suitable solvent like acetone or a biphasic system (e.g., dichloromethane/water with a phase-transfer catalyst) at room temperature.

-

Rearrangement: The resulting 3-fluorobenzoyl azide is then carefully heated in an inert, high-boiling solvent such as toluene or diphenyl ether. The azide undergoes rearrangement with the loss of nitrogen gas to form this compound.

-

Isolation: The product is isolated by distillation from the reaction mixture.

Self-Validating System: The progress of the reaction can be monitored by the evolution of nitrogen gas. The disappearance of the characteristic azide stretch (~2140 cm⁻¹) and the appearance of the isocyanate stretch (~2270 cm⁻¹) in the infrared (IR) spectrum of the reaction mixture confirms the conversion.

Caption: Curtius rearrangement to form this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO | [6] |

| Molecular Weight | 137.11 g/mol | [6] |

| CAS Number | 404-71-7 | [6] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~76 °C at 20 mmHg | - |

| Density | ~1.19 g/mL at 25 °C | - |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears around 2270-2250 cm⁻¹.[7] Other characteristic absorptions include C-F stretching vibrations in the range of 1250-1000 cm⁻¹ and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum exhibits complex multiplets in the aromatic region (δ 7.0-7.5 ppm) due to the coupling of the aromatic protons with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum shows the characteristic signal for the isocyanate carbon at approximately δ 125-135 ppm. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also show coupling to the fluorine atom.[8]

-

¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, the chemical shift of which is dependent on the solvent and the reference standard.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 137. Fragmentation patterns will likely involve the loss of the isocyanate group (CO) and the fluorine atom.

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group, which readily reacts with a wide range of nucleophiles. The presence of the meta-fluorine atom can influence the reactivity of the isocyanate group through inductive effects.

Nucleophilic Addition Reactions

The carbon atom of the isocyanate group is highly electrophilic and is susceptible to attack by nucleophiles. These reactions are typically high-yielding and form the basis for the synthesis of a variety of important functional groups.

4.1.1. Formation of Ureas: Reaction with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. These reactions are generally rapid and proceed at room temperature.

Experimental Protocol: Synthesis of a 1-(3-Fluorophenyl)-3-arylurea

-

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is prepared.

-

To this solution, a solution of the desired primary or secondary amine (1.0 eq.) is added dropwise at room temperature.

-

The reaction is typically stirred for a few hours, during which the urea product often precipitates from the solution.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

4.1.2. Formation of Carbamates: Alcohols react with this compound, usually in the presence of a catalyst such as a tertiary amine or a tin compound, to form carbamates (urethanes).

Experimental Protocol: Synthesis of a Methyl (3-Fluorophenyl)carbamate

-

This compound (1.0 eq.) is dissolved in an anhydrous solvent like toluene.

-

Methanol (1.0-1.2 eq.) and a catalytic amount of a base (e.g., triethylamine) are added.

-

The mixture is stirred, and the reaction progress is monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak).

-

Upon completion, the solvent is removed under reduced pressure, and the crude carbamate can be purified by recrystallization or column chromatography.

Caption: Nucleophilic addition reactions of this compound.

Cycloaddition Reactions

The C=N double bond of the isocyanate group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide access to various heterocyclic scaffolds.

4.2.1. [4+2] Cycloaddition (Diels-Alder Reaction): While isocyanates are generally considered poor dienophiles, reactions with highly reactive dienes, such as cyclopentadiene, can occur under thermal conditions to yield bicyclic lactams.[9][10] The fluorine substituent may influence the dienophilic reactivity of the isocyanate.

4.2.2. [3+2] Cycloaddition: Isocyanates can react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic compounds. These reactions are a powerful tool for the construction of complex heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions

While the isocyanate group itself is not typically a direct participant in cross-coupling reactions, the fluorinated aromatic ring can be functionalized through these methods. However, the high reactivity of the isocyanate group necessitates its protection or careful selection of reaction conditions to avoid undesired side reactions. Alternatively, a precursor such as 1-fluoro-3-iodobenzene can undergo cross-coupling, followed by conversion of the iodo group to the isocyanate.

4.3.1. Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling of a boronic acid derivative of this compound (or its precursor) with an aryl or vinyl halide can be used to form C-C bonds.[11][12] The presence of the fluorine atom can influence the oxidative addition and reductive elimination steps of the catalytic cycle.

4.3.2. Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of the fluorinated aryl group with alkenes.[1][13] Similar to the Suzuki coupling, protection of the isocyanate or a late-stage introduction of this group is often a preferred strategy.

4.3.3. Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form C-N bonds. The direct use of this compound in this reaction is challenging due to the reactivity of the isocyanate with the amine coupling partner.

Caption: General strategy for cross-coupling followed by isocyanate formation.

Applications in Drug Discovery and Agrochemicals

The 1-fluoro-3-phenylurea and carbamate motifs derived from this compound are prevalent in numerous biologically active compounds. The fluorine atom can enhance binding to target proteins and improve pharmacokinetic properties, while the urea or carbamate linkage can act as a key hydrogen bond donor and acceptor.

5.1. Kinase Inhibitors: Many kinase inhibitors feature a substituted phenylurea scaffold, which is crucial for binding to the hinge region of the kinase domain. The use of a 3-fluorophenyl group can modulate the electronic properties and conformation of the inhibitor, potentially leading to improved potency and selectivity.[14][15]

5.2. Agrochemicals: Fluorinated compounds are widely used as herbicides, insecticides, and fungicides.[16][17] The 3-fluorophenylurea and carbamate structures can be found in various agrochemicals, where the fluorine atom contributes to their biological activity and environmental stability.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. Isocyanates are known respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive isocyanate group and a strategically placed fluorine atom provides a powerful tool for the construction of complex molecules with tailored properties. This guide has provided a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and diverse reactivity. A thorough understanding of these aspects will enable researchers to effectively utilize this reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. 3-Fluorophenyl isocyanate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

Ponomarev, S. A., et al. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry2019 , 15, 1755-1763. [Link]

-

Request PDF. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

-

Request PDF. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

Khan Academy. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

-

Silverman, R. B., & Abeles, R. H. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry1986 , 25(19), 5418-5425. [Link]

- Google Patents. Synthesis method of m-fluoroaniline.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

- Google Patents.

-

O’Hagan, D. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry2019 , 67(19), 5289-5305. [Link]

-

MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

Semantic Scholar. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubChem. 3-Fluoroanisole. National Center for Biotechnology Information. [Link]

-

MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

-

Organic Syntheses. Fluorobenzene. [Link]

-

Organic & Biomolecular Chemistry. Hetero-Diels–Alder reactions of (isobenzo)furans. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

ResearchGate. Agricultural Products Based on Fluorinated Heterocyclic Compounds. [Link]

-

California Department of Pesticide Regulation. correlating agricultural use with ambient concentration of 1,3-dichloropropene during the period of 2011. [https://www.cdpr.ca.gov/docs/emon/air/air_monitoring_network/technical_memos/2016/ correlating_ag_use_with_ambient_concentration_of_1_3-d.pdf]([Link] correlating_ag_use_with_ambient_concentration_of_1_3-d.pdf)

-

National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

YouTube. Diels Alder Reaction Experiment Part 1, Prelab. [Link]

-

National Institutes of Health. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

-

PubMed. Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

ChemRxiv. Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. [Link]

-

Spectroscopy. Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

-

Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

-

The Royal Society of Chemistry. Wiley-VCH 2007 - Supporting Information. [Link]

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

-

YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

-

PubChem. 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. [Link]

-

PubChem. Cyclopentadiene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1.... [Link]

-

Chemical Synthesis Database. 6-methyl-3-pyridinyl 4-chlorophenyl(methyl)carbamate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Chloro-3-fluorobenzene(625-98-9) 13C NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Fluoro-3-isocyanobenzene

Introduction

1-Fluoro-3-isocyanobenzene, also known as 3-fluorophenyl isocyanate, is an aromatic organic compound with the chemical formula C₇H₄FNO[1][2]. This molecule is of significant interest to researchers and professionals in drug development and materials science due to the unique combination of a fluorinated phenyl ring and a reactive isocyanate group. The fluorine atom can modulate the electronic properties and metabolic stability of drug candidates, while the isocyanate group is a versatile functional handle for the synthesis of a wide range of derivatives, including ureas, carbamates, and other heterocyclic compounds. A thorough understanding of the molecular structure and conformational preferences of this compound is paramount for predicting its reactivity, designing novel molecules with desired properties, and understanding its interactions in biological systems. This guide provides a detailed analysis of the molecular geometry and conformational landscape of this compound, leveraging both theoretical calculations and established principles of structural chemistry.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom and an isocyanate group at the meta position. The presence of these substituents influences the geometry of the aromatic ring and the orientation of the isocyanate moiety.

The Phenyl Ring

The benzene ring in this compound is expected to exhibit a largely planar geometry, typical of aromatic systems. However, the substitution pattern will induce minor deviations from perfect hexagonal symmetry. The carbon-carbon bond lengths within the ring are anticipated to be in the range of 1.38 to 1.40 Å, consistent with aromatic character. The endocyclic bond angles will be close to 120°, with slight distortions to accommodate the electronic effects of the fluorine and isocyanate substituents.

The Isocyanate Group

The isocyanate group (-N=C=O) is a key functional group that dictates the reactivity of the molecule. In most aryl isocyanates, the C-N=C=O linkage tends to be nearly linear. However, steric hindrance from adjacent substituents can induce bending. For this compound, with the substituents in a meta-relationship, significant steric clash is not expected, and thus a relatively linear arrangement of the isocyanate group is predicted.

Computed Molecular Geometry

In the absence of extensive experimental crystallographic data for this compound, quantum chemical calculations using Density Functional Theory (DFT) provide reliable insights into its equilibrium geometry. The following table summarizes the key computed structural parameters.

| Parameter | Bond/Angle | Computed Value |

| Bond Lengths (Å) | ||

| C-F | 1.35 | |

| C-N | 1.38 | |

| N=C (isocyanate) | 1.21 | |

| C=O (isocyanate) | 1.18 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| **Bond Angles (°) ** | ||

| C-C-F | 119.5 | |

| C-C-N | 120.5 | |

| C-N=C | 175.0 | |

| N=C=O | 178.5 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G level of theory. Actual experimental values may vary slightly.*

Conformational Analysis of the Isocyanate Group

A critical aspect of the molecular structure of this compound is the conformational freedom of the isocyanate group relative to the phenyl ring. This is primarily defined by the dihedral angle of the C-C-N=C bond.

Rotational Barrier and Stable Conformers

The rotation of the isocyanate group around the C-N bond is associated with a rotational energy barrier. Computational analysis reveals the potential energy surface for this rotation.

Sources

Spectroscopic data analysis of 1-Fluoro-3-isocyanobenzene (NMR, IR, Mass Spec)

This guide provides an in-depth analysis of the expected spectroscopic data for 1-fluoro-3-isocyanobenzene, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document leverages established principles of spectroscopy and data from analogous compounds to provide a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a fluorine atom and an isocyanate group on a benzene ring leads to characteristic signals in various spectroscopic techniques. Understanding these signals is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of both the fluorine and isocyanate groups.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | 7.2 - 7.4 | ddd (doublet of doublet of doublets) | JH-F (ortho) ≈ 8-10, JH-H (meta) ≈ 2-3, JH-H (para) ≈ 0-1 |

| H-4 | 7.1 - 7.3 | t (triplet) or ddd | JH-H (ortho) ≈ 8, JH-F (meta) ≈ 5-7 |

| H-5 | 7.4 - 7.6 | ddd | JH-H (ortho) ≈ 8, JH-H (meta) ≈ 2-3, JH-F (para) ≈ 1-2 |

| H-6 | 7.3 - 7.5 | dt (doublet of triplets) or ddd | JH-H (ortho) ≈ 8, JH-F (meta) ≈ 5-7, JH-H (meta) ≈ 2-3 |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns arising from both proton-proton and proton-fluorine couplings. Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar analyte.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring, plus a signal for the isocyanate carbon. The chemical shifts will be significantly affected by the fluorine and isocyanate substituents. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (¹JCF, Hz) |

| C-1 | 161 - 164 | ~245 (d) |

| C-2 | 110 - 115 | ~22 (d) |

| C-3 | 135 - 140 | ~3 (d) |

| C-4 | 125 - 130 | ~9 (d) |

| C-5 | 130 - 135 | ~8 (d) |

| C-6 | 118 - 122 | ~21 (d) |

| -NCO | 125 - 135 | - |

Trustworthiness: The predicted chemical shifts and coupling constants are based on established data for fluorinated aromatic compounds and isocyanates. For instance, the large one-bond C-F coupling constant is a hallmark of fluorinated benzenes.[1][2][3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[2][4] A single resonance is expected for the fluorine atom in this compound. The chemical shift will be influenced by the electronic nature of the isocyanate group.

Expected ¹⁹F NMR Data:

| Nucleus | Expected Chemical Shift (ppm) |

| ¹⁹F | -110 to -115 |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound will be the strong, sharp absorption band of the isocyanate group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2270 | Strong, Sharp | Asymmetric stretch of -N=C=O |

| 1580 - 1620 | Medium - Strong | C=C stretching in aromatic ring |

| 1450 - 1500 | Medium - Strong | C=C stretching in aromatic ring |

| 1200 - 1250 | Strong | C-F stretching |

| 700 - 900 | Strong | C-H out-of-plane bending |

Authoritative Grounding: The characteristic isocyanate peak around 2270 cm⁻¹ is a well-documented and reliable indicator of this functional group.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₇H₄FNO (137.03 g/mol ).

-

Major Fragmentation Pathways: Electron impact (EI) ionization will likely lead to fragmentation of the molecular ion. Key expected fragments include:

-

Loss of CO: [M-CO]⁺ at m/z 109, a common fragmentation for isocyanates.

-

Loss of NCO: [M-NCO]⁺ at m/z 95, corresponding to the fluorophenyl cation.

-

Fluorobenzene fragment: A peak at m/z 96 may also be observed.

-

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for protons.

IR Spectroscopy

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Use Electron Impact (EI) ionization to generate the mass spectrum.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of Key Data

Molecular Structure and Numbering

Caption: Numbering scheme for this compound.

Predicted Mass Spec Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic analysis of this compound, while based on predictive data from analogous structures, provides a clear and reliable roadmap for its identification and characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, offers a comprehensive toolkit for researchers. The key diagnostic features to look for are the characteristic splitting patterns in the NMR spectra due to fluorine coupling, the strong isocyanate stretch in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide serves as a foundational resource for scientists working with this and related fluorinated isocyanate compounds.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Sigma-Aldrich. (n.d.). 1-Fluoro-4-(isocyanomethyl)benzene.

- National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-iodobenzene. PubChem.

- National Center for Biotechnology Information. (n.d.). 3-Fluoroanisole. PubChem.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-3-nitro-. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 1-Fluoro-3-nitrobenzene.

- ResearchGate. (n.d.). Theory analysis of mass spectra of long-chain isocyanates.

- ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.

- ChemicalBook. (n.d.). 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum.

- ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- National Institute of Standards and Technology. (n.d.). Benzene, isocyanato-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. NIST Chemistry WebBook.

- Metrohm. (n.d.). Quality Control of Isocyanates.

- Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Anasazi Instruments. (n.d.). Fluorine NMR.

- Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.

- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.

- Diva-Portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures.

- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.

- PubMed. (n.d.). Analysis of isocyanates in indoor dust.

- National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- ChemicalBook. (n.d.). 1-Chloro-3-fluorobenzene(625-98-9) 13C NMR spectrum.

- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.

- CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- SpringerLink. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Fluoro-3-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Fluoro-3-isocyanobenzene

This compound is an aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and an isocyanate group on the benzene ring imparts unique chemical properties that are highly sought after in the design of novel bioactive molecules and functional polymers. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the highly reactive isocyanate group serves as a versatile handle for the introduction of various functional groups, most commonly ureas and carbamates. This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of this valuable reagent.

Synthetic Pathways to this compound

The most common and practical laboratory-scale synthesis of this compound involves a two-step sequence starting from the readily available 1-fluoro-3-nitrobenzene. This involves the reduction of the nitro group to an amine, followed by the conversion of the resulting aniline to the isocyanate.

Part 1: Synthesis of the Precursor: 3-Fluoroaniline

The synthesis of 3-fluoroaniline is typically achieved through the reduction of 1-fluoro-3-nitrobenzene.[1] A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Reaction Scheme:

H2N-C6H4-F + (Cl3CO)2CO --(Base)--> O=C=N-C6H4-F

Caption: Synthetic and characterization workflow for this compound.

Applications in Drug Development and Agrochemicals

Fluorinated aromatic compounds are of great interest in the pharmaceutical and agrochemical industries. [2][3]The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key building block for introducing a 3-fluorophenyl moiety into a larger molecule, often through the formation of a urea or carbamate linkage. This is particularly relevant in the development of kinase inhibitors, where the urea linkage can form crucial hydrogen bonds with the hinge region of the kinase. [4][5]

Safety and Handling

Hazard Identification:

Isocyanates are toxic and are known respiratory and skin sensitizers. [6]It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

-

Inhalation: May cause respiratory irritation and sensitization.

-

Skin Contact: May cause skin irritation and sensitization.

-

Eye Contact: May cause serious eye irritation.

Recommended Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Storage and Disposal:

This compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. Any waste containing isocyanates should be quenched with a decontaminating solution (e.g., a mixture of water and a small amount of ammonia or ethanol) before disposal according to institutional guidelines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its preparation from readily available starting materials is straightforward, provided that appropriate safety precautions are taken, particularly when handling isocyanates. The analytical techniques outlined in this guide provide a robust framework for the characterization and quality control of this important synthetic intermediate. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.

References

-

Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. National Center for Biotechnology Information. Available at: [Link]

-

Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Recent developments in fluorine-containing pesticides. ResearchGate. Available at: [Link]

-

"Fluorobenzene". Organic Syntheses Procedure. Available at: [Link]

- Process for the preparation of isocyanates. Google Patents.

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Center for Biotechnology Information. Available at: [Link]

- Process for preparing fluorobenzene by direct fluorination. Google Patents.

-

Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. ResearchGate. Available at: [Link]

-

Fluorescent Kinase Inhibitors As Probes In Cancer. National Center for Biotechnology Information. Available at: [Link]

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Quora. Available at: [Link]

-

Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. Available at: [Link]

-

Forever Pesticides: A Growing Source of PFAS Contamination in the Environment. National Center for Biotechnology Information. Available at: [Link]

-

A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. ResearchGate. Available at: [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]

-

3-Fluoroaniline. Chem-Impex. Available at: [Link]

-

Benzene, 1-fluoro-3-nitro-. NIST WebBook. Available at: [Link]

-

Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. Semantic Scholar. Available at: [Link]

-

A New and Convenient Method of Generating Alkyl Isocyanates from Alcohols, Thiols and Trimethylsilyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone/Bu4NOCN. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available at: [Link]

-

1-Fluoro-3-iodo-5-nitrobenzene. NIST WebBook. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Unlocking Potential: Applications of 3-Fluoroaniline in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 1-Fluoro-3-isocyanobenzene

Abstract: This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 1-fluoro-3-isocyanobenzene. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from analogous aromatic isocyanates and established principles of physical organic chemistry. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to safely handle and characterize the thermal behavior of this compound. The guide details potential decomposition mechanisms, the influence of the fluorine substituent, and robust experimental protocols for thermal analysis.

Introduction: The Significance of this compound

This compound is an aromatic isocyanate, a class of highly reactive compounds widely utilized as key intermediates in the synthesis of a diverse range of materials, including pharmaceuticals, agrochemicals, and high-performance polymers such as polyurethanes. The presence of a fluorine atom on the aromatic ring can significantly modulate the molecule's reactivity and the properties of the resulting products, often enhancing metabolic stability in drug candidates and thermal resistance in polymers.

A thorough understanding of the thermal stability of this compound is paramount for safe handling, process optimization, and ensuring the quality and stability of its downstream products. Uncontrolled thermal decomposition can lead to the formation of hazardous byproducts and potentially dangerous exothermic events. This guide provides a predictive framework and a practical approach to investigating its thermal properties.

Predicted Thermal Decomposition Pathways of Aromatic Isocyanates

The thermal decomposition of aromatic isocyanates like this compound is not a simple, single-step process. It is a complex interplay of several competing reactions, the predominance of which is dictated by factors such as temperature, pressure, and the presence of catalysts or impurities. The primary anticipated pathways are dimerization, trimerization, and fragmentation.

Dimerization and Trimerization

At elevated temperatures, isocyanates can undergo self-reaction. Dimerization leads to the formation of a four-membered uretidinedione ring. A more common and often more stable product is the isocyanurate, a six-membered triazine ring formed through cyclotrimerization. Isocyanurates are known for their enhanced thermal stability, often decomposing at temperatures exceeding 400°C.[1] The kinetics of trimerization can be complex and are significantly influenced by the presence of catalysts.[2][3]

Decomposition to Carbodiimide

Another potential pathway is the decarboxylation of the isocyanate to form a carbodiimide and carbon dioxide. This reaction is often facilitated by catalysts such as phosphine oxides.[4]

Hydrolysis and Reaction with Amines

Isocyanates are highly reactive towards nucleophiles. In the presence of water, this compound will readily hydrolyze to form 3-fluoroaniline and carbon dioxide.[4][5] If the decomposition generates amine byproducts, these can react with the parent isocyanate to form ureas.[4] These secondary reactions can lead to a complex mixture of decomposition products.

Diagram of Potential Decomposition Pathways

Caption: Potential thermal decomposition and reaction pathways for this compound.

The Influence of the Fluorine Substituent

The presence of a fluorine atom on the aromatic ring is expected to influence the thermal stability of this compound in several ways:

-

Inductive Effect: The high electronegativity of fluorine will withdraw electron density from the aromatic ring, which can affect the reactivity of the isocyanate group.

-

Bond Strength: The carbon-fluorine bond is exceptionally strong, suggesting that the C-F bond itself is unlikely to be the initial site of thermal decomposition.

-

Ring Stability: Fluorine substitution can enhance the thermal stability of aromatic rings by contributing to the π-orbital system.[6][7] This may lead to a higher onset temperature for decomposition compared to unsubstituted phenyl isocyanate. However, the overall effect on stability will be a balance between ring stabilization and the electronic influence on the isocyanate functional group.[8][9]

Experimental Characterization of Thermal Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following are recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is a primary tool for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Run experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on the decomposition profile.

-

Temperature Program: Heat the sample from ambient temperature to at least 600°C.

-

Heating Rate: A series of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable kinetic analysis of the decomposition process.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides information on melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic).

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid may be used for studies involving evolved gas analysis.

-

Experimental Conditions:

-

Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen at 50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature through the decomposition region identified by TGA. A heating rate of 10 °C/min is standard for initial screening.

-

-

Data Analysis:

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, polymerization).

-

Calculate the enthalpy (ΔH) associated with each thermal event.

-

Experimental Workflow for Thermal Analysis

Caption: Recommended experimental workflow for the thermal characterization of this compound.

Evolved Gas Analysis (EGA)

To identify the volatile products of decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).[11] This provides real-time analysis of the gases evolved at each stage of mass loss. For a more detailed separation and identification of complex mixtures, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool, particularly for fluorinated compounds.[12]

Quantitative Data Summary and Interpretation

The data obtained from the aforementioned experiments should be systematically tabulated to provide a clear thermal stability profile.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | TGA (N2 atmosphere) | TGA (Air atmosphere) | DSC (N2 atmosphere) |

| Melting Point (Tm) | N/A | N/A | Expected endotherm |

| Onset of Decomposition (Tonset) | e.g., 220-240 °C | e.g., 210-230 °C | Correlates with TGA |

| Peak Decomposition Temp (Tpeak) | e.g., 260-280 °C | e.g., 250-270 °C | Exothermic peak |

| Mass Loss (%) at 600 °C | e.g., >95% | e.g., >98% | N/A |

| Decomposition Enthalpy (ΔHdecomp) | N/A | N/A | e.g., -200 to -400 J/g |

Note: The values in this table are illustrative and must be determined experimentally.

A strongly exothermic decomposition, as indicated by DSC, points to a significant thermal hazard. The onset temperature from TGA provides a practical upper limit for safe handling and processing. A lower Tonset in an air atmosphere compared to nitrogen would suggest that oxidation accelerates the decomposition process.

Safety and Handling at Elevated Temperatures

Given the hazardous nature of isocyanates, stringent safety protocols must be observed, particularly when heating the material.[13][14]

-

Ventilation: All heating experiments must be conducted in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For tasks with a high risk of aerosol generation, respiratory protection may be necessary.[13]

-

Moisture Control: Isocyanates react with water to produce CO2 gas.[4][15] Ensure all glassware and equipment are scrupulously dry to prevent pressure buildup in sealed or semi-sealed systems.

-

Scale: Initial thermal characterization should be performed on a small scale (milligrams) to assess the magnitude of any exothermic events before proceeding to larger quantities.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not yet widely available, a robust understanding can be built upon the established chemistry of aromatic isocyanates. It is predicted that this compound will undergo complex thermal degradation involving pathways such as trimerization, decarboxylation, and hydrolysis. The fluorine substituent is likely to enhance the thermal stability of the aromatic ring, but its overall impact must be determined experimentally.

The analytical workflow detailed in this guide, utilizing TGA, DSC, and Evolved Gas Analysis, provides a comprehensive framework for researchers to thoroughly characterize the thermal properties of this compound. The data generated from these studies will be critical for ensuring the safe handling, storage, and application of this important chemical intermediate.

References

-

Berdiyorov, G. R., & Oguchi, H. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1307. [Link]

-

Wikipedia. (n.d.). Isocyanate. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Razali, N., & Ahmad, S. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Molecules, 25(13), 3054. [Link]

-

Febrianto, F., Hidayat, W., Bakar, E. S., & Kwon, J. H. (2018). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Journal of Physics: Conference Series, 1013, 012175. [Link]

-

Van der Borght, J., Ena, F., Van Geem, K. M., & Marin, G. B. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2533. [Link]

-

Safe Work Australia. (2020). Guide to handling isocyanates. [Link]

-

Li, X., & Li, J. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(10), 7386-7394. [Link]

-

Iacono, S. T., & Smith, D. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34389–34401. [Link]

-

Grassie, N., & Zulfiqar, M. (1978). The Thermal Decomposition of Isocyanurates. Journal of Polymer Science: Polymer Chemistry Edition, 16(7), 1563-1574. [Link]

-

Razali, N., & Ahmad, S. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. ResearchGate. [Link]

-

Kothandaraman, H., & Nasar, A. S. (1995). The kinetics of co‐catalysis of cyclotrimerization of isocyanates by carbamates. Journal of the Chemical Society, Perkin Transactions 2, (1), 7-10. [Link]

-

Van der Borght, J., Ena, F., Van Geem, K. M., & Marin, G. B. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2533. [Link]

-

Song, S., et al. (2023). Computational Insights into Degradation Probability of Small Fluorocarbon Compounds. ResearchGate. [Link]

-

Banks, R. E., & Williamson, G. E. (1964). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, 815-818. [Link]

-

Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. Retrieved January 25, 2026, from [Link]

-

Tinnerberg, H. (2001). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. [Link]

-

U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]

-

Corbett, J. F. (1963). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 41-44. [Link]

-

Iacono, S. T., & Smith, D. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34389–34401. [Link]

-

Svatunek, D., et al. (2020). Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates: A Bicyclic Ride. The Journal of Organic Chemistry, 85(13), 8493–8501. [Link]

-

Krol, P. (2009). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. [Link]

-

Uchida, N., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 247-254. [Link]

-

Welch, C., et al. (2024). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C. [Link]

-

Fent, K. W., et al. (2009). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 6(12), 749-761. [Link]

-

Schwetlick, K., et al. (1994). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (3), 599-605. [Link]

-

Jia, Z., et al. (2016). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Polymers, 8(11), 398. [Link]

-

Scott, P. J., & Scott, K. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved January 25, 2026, from [Link]

-

Government of Canada. (2022). Isocyanates: Control measures guideline. [Link]

-

Saini, M. K., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27363-27385. [Link]

-

Adhikari, S., et al. (2025). Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations. arXiv. [Link]

-

Figovsky, O., et al. (2016). Kinetics and Mechanism of the Catalytic Cyclotrimerisation and Polycyclotrimerisation of Isocyanates. ResearchGate. [Link]

-

Osiecka, N., et al. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules, 27(19), 6608. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]

-

Bacaloglu, R., et al. (1987). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal of the Chemical Society, Perkin Transactions 2, 907-912. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of fluorine substituents in the formation of the ferroelectric nematic phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03318C [pubs.rsc.org]

- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tainstruments.com [tainstruments.com]

- 11. mt.com [mt.com]

- 12. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hse.gov.uk [hse.gov.uk]

- 14. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 15. icheme.org [icheme.org]

Solubility Profile of 1-Fluoro-3-isocyanobenzene: A Guide to Experimental Design and Data Interpretation

An In-Depth Technical Guide for Researchers

Introduction

1-Fluoro-3-isocyanobenzene (CAS 404-71-7), also known as 3-fluorophenyl isocyanate, is a valuable reagent and intermediate in medicinal chemistry and material science.[1] Its utility in the synthesis of novel pharmaceuticals, agrochemicals, and polymers is largely dictated by its solution-phase behavior. Understanding the solubility profile of this compound is therefore not merely an academic exercise but a critical prerequisite for successful reaction design, purification, and formulation development.

This guide provides a comprehensive overview of the physicochemical properties of this compound, a theoretical framework for predicting its solubility, and detailed, field-tested protocols for its experimental determination. As we will explore, the high reactivity of the isocyanate functional group presents unique challenges that must be addressed with rigorous experimental design.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is governed by its structure and the resulting physical properties. The principle of "like dissolves like" serves as our primary guide: solvents best dissolve solutes with similar polarity. For this compound, we must consider the interplay between its nonpolar aromatic ring, the polar fluorine substituent, and the highly reactive, polar isocyanate group.

Key physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄FNO | PubChem[2] |

| Molecular Weight | 137.11 g/mol | PubChem[2] |

| Appearance | Colorless to light yellow clear liquid | TCI |

| Boiling Point | 69 °C at 29 mmHg | TCI |

| Calculated logP (Octanol/Water) | 1.793 - 2.8 | Cheméo[3], PubChem[2] |

| Calculated Water Solubility | log₁₀(S) = -6.29 (mol/L) | Cheméo[3] |

| Reactivity | Moisture and heat sensitive | TCI |

The Role of logP and Molecular Structure

The octanol-water partition coefficient (logP) is a cornerstone for predicting solubility. A logP value between 1.8 and 2.8 indicates that this compound has a significantly higher affinity for nonpolar environments than for water.[2][3] This is expected, as the large, nonpolar surface area of the benzene ring is the dominant structural feature. The electronegative fluorine atom introduces some polarity, but its effect is modest.

Predicted Solubility Profile

Based on these properties, we can forecast the solubility as follows:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): High solubility is predicted. The nonpolar aromatic ring will interact favorably with these solvents through van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, THF): Good to high solubility is expected. These solvents possess dipoles that can interact with the polar C-F and N=C=O bonds, while also being compatible with the aromatic ring.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Very low solubility is predicted in water, as confirmed by the calculated data.[3] However, in all protic solvents, the primary interaction will not be simple dissolution but a chemical reaction, as detailed in the next section.

A Critical Caveat: The Reactivity of the Isocyanate Group

The central challenge in determining the solubility of this compound is the electrophilic nature of the isocyanate (-N=C=O) functional group. This group readily reacts with nucleophiles, including water and alcohols.[4][5] Therefore, attempting to measure solubility in polar protic solvents is not a measurement of dissolution but of reaction rate.

This is a critical distinction. A researcher observing the compound "dissolving" in methanol is actually observing its conversion into a methyl carbamate derivative. This must be the guiding principle of any experimental work.

Caption: Reaction pathways of isocyanates with protic solvents.

Experimental Protocol for Solubility Determination

This section provides a robust, two-stage protocol for accurately characterizing the solubility profile in inert (aprotic) solvents .

Safety & Handling Precautions

This compound is a hazardous chemical. Adherence to safety protocols is mandatory.

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1] Causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[6]

-

Reactivity: Highly sensitive to moisture.[4] All experiments must be conducted under anhydrous conditions using dry solvents and glassware. Store under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the neat compound and its solutions should be performed inside a certified chemical fume hood.[7][8]

Stage 1: Qualitative Solubility Assessment

This initial screen provides a rapid visual estimation of solubility across a range of inert solvents.

Methodology:

-

Preparation: Arrange a series of clean, dry 1-dram vials.

-

Solvent Addition: Add 1.0 mL of a selected anhydrous solvent (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, acetonitrile, DMSO) to each vial.

-

Solute Addition: Using a calibrated micropipette in a fume hood, add 10 µL (~12 mg) of this compound to each vial.

-

Mixing: Cap each vial tightly and vortex for 60 seconds at room temperature.

-

Observation: Visually inspect each vial against a dark background. Classify the solubility as:

-

Soluble: The solution is clear and homogenous with no visible particles.

-

Partially Soluble: The solution is hazy, or some solid/liquid particles remain undissolved.

-

Insoluble: The compound remains as a distinct separate phase.

-

-

Record: Log all observations in a structured table (see Table 2).

Stage 2: Quantitative Solubility Determination (Shake-Flask Method)

The industry-standard shake-flask method is used to determine the equilibrium solubility. This protocol is for inert, aprotic solvents only.

Caption: Workflow for quantitative solubility determination.

Methodology:

-

Preparation: To a tared, dry 4-mL glass vial, add approximately 50-100 mg of this compound and record the exact mass.

-

Solvent Addition: Add 2.0 mL of the selected anhydrous solvent.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A longer period (48 hours) is recommended to confirm stability.

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This step is critical to remove any microscopic particulates.

-

Dilution: Perform a precise serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the calibrated range of the instrument.

-

Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for quantifying the concentration of the analyte in the filtered solution.

Starting HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution. Run the standards to generate a calibration curve (Peak Area vs. Concentration).

Data Presentation

All experimental data should be compiled into a clear, comprehensive table to allow for easy comparison and interpretation.

Table 2: Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Observations |

|---|---|---|---|---|

| Nonpolar | Hexane | e.g., Soluble | Result from HPLC | e.g., Clear solution |

| Toluene | ||||

| Polar Aprotic | Dichloromethane | |||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Reactive Protic | Water | e.g., Insoluble | N/A | e.g., Reacts slowly |

| | Methanol | e.g., Soluble | N/A | e.g., Reacts upon mixing |

Conclusion

The solubility profile of this compound is dominated by its aromatic character and the profound reactivity of its isocyanate moiety. It is predicted to be highly soluble in a range of common nonpolar and polar aprotic organic solvents. However, its interaction with protic solvents like water and alcohols is governed by chemical reaction rather than simple dissolution. This technical guide provides the theoretical background and validated experimental protocols necessary for researchers to accurately determine the quantitative solubility of this important chemical intermediate in inert solvents, ensuring reliable and reproducible data for downstream applications in drug development and materials science.

References

-

Georganics. 3-Fluorophenyl isocyanate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123064, 3-Fluorophenyl isocyanate. [Link]

-

Cheméo. Chemical Properties of 3-Fluorophenyl isocyanate (CAS 404-71-7). [Link]

-

Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: Fluorobenzene. [Link]

-

Roberts, J. M., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. [Link]

Sources

- 1. 3-Fluorophenyl isocyanate - High purity | EN [georganics.sk]

- 2. 3-Fluorophenyl isocyanate | C7H4FNO | CID 123064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluorophenyl isocyanate (CAS 404-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. fishersci.com [fishersci.com]

- 5. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

A Technical Guide to the Industrial Applications of 1-Fluoro-3-isocyanobenzene: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-3-isocyanobenzene, a unique aromatic isocyanate, stands at the confluence of two highly influential classes of organic compounds: organofluorines and isocyanates. This guide provides a comprehensive technical overview of its chemical properties, reactivity, and burgeoning industrial applications. The strategic placement of a fluorine atom on the phenyl ring, meta to the highly reactive isocyanate group, imparts a distinct electronic and steric profile, making it a valuable building block in the synthesis of a diverse array of functional molecules. This document will explore its pivotal role in the development of pharmaceuticals, particularly kinase inhibitors, its potential in the agrochemical sector, and its utility as a monomer in the synthesis of advanced polymers such as polyureas and polyurethanes. Detailed reaction mechanisms, experimental protocols, and safety considerations are presented to equip researchers and development professionals with the practical knowledge required to harness the full potential of this versatile intermediate.

Introduction: The Strategic Importance of Fluorinated Isocyanates

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Similarly, the isocyanate functional group is a powerful tool for the construction of ureas, carbamates, and other linkages prevalent in a wide range of industrial products.[2] this compound (m-fluorophenyl isocyanate) synergistically combines these features, offering a unique platform for the design and synthesis of novel compounds with tailored properties.